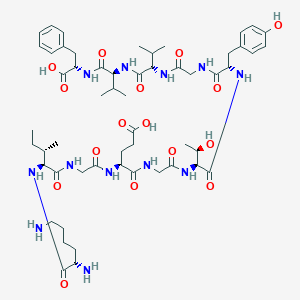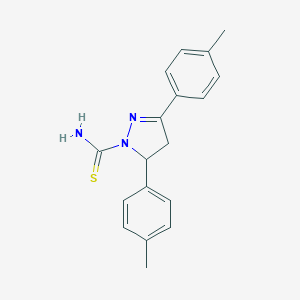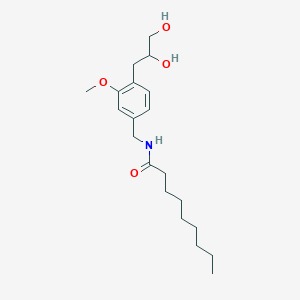
3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol
Übersicht
Beschreibung
Synthesis Analysis
The first paper discusses the synthesis of 2,5-dicarbonyl derivatives of 3,4-ethylenedithiothiophene (EDTT) starting from tetrabromothiophene. The process involves selective dilithiation and reaction with aldehydes to yield diols, followed by oxidation to diketones using activated MnO2. This method provides a pathway to novel monomers for conjugated copolymers, which could be relevant for the synthesis of related biphenyl compounds .
Molecular Structure Analysis
In the second paper, the synthesis of an air-stable disilene with bulky triisopropylphenyl substituents is reported. The X-ray structure analysis reveals a Si=Si bond distance, indicating the influence of steric hindrance from the substituents. This information could be extrapolated to the spatial arrangement and steric effects in the biphenyl compound of interest, as bulky isopropyl groups may similarly affect its molecular structure .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol". However, the synthesis methods and the stability of the compounds mentioned in the papers suggest that steric hindrance plays a significant role in the reactivity of such molecules. The presence of isopropyl groups in the biphenyl compound would likely influence its reactivity in a similar manner .
Physical and Chemical Properties Analysis
The third paper describes the synthesis and crystal structures of two acridine dione compounds with different substituents. The detailed crystallographic data and the observed conformations of the rings provide insights into how substituents can affect the physical properties, such as crystal packing and density. These findings can be informative when considering the physical properties of "this compound", as the isopropyl groups may affect its crystallinity and density .
Wissenschaftliche Forschungsanwendungen
Reinheitsstandard und Kontrollsubstanz
“3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol” kann als Reinheitsstandard und Kontrollsubstanz verwendet werden . Es wird hauptsächlich in Laborforschungs- und Entwicklungsprozessen sowie bei der Analyse der chemischen und pharmazeutischen Produktion eingesetzt .
Antibakterielles Mittel
Diese Verbindung wurde als antibakterielles Mittel identifiziert . Es hat eine starke Aktivität gegen grampositive Bakterien gezeigt .
Antioxidative und Radikalfängeraktivität
“3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol” zeigt auch antioxidative und radikalscavenging Aktivität . Dies macht es möglicherweise in verschiedenen Bereichen nützlich, in denen diese Eigenschaften erforderlich sind.
Derivat von Propofol
Es ist ein dimeres Derivat von Propofol . Propofol ist ein kurz wirkendes Sedativ-Hypnotikum, das in der Anästhesie verwendet wird .
Materialwissenschaft
Diese Verbindung wird auch in der Materialwissenschaft als Baustein für niedermolekulare Halbleiter verwendet .
Synthese von 3,3’‘,5,5’‘-Tetraphenyl-4,4’'-terphenoquinon
“3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol” wird bei der Synthese von 3,3’‘,5,5’‘-Tetraphenyl-4,4’'-terphenoquinon verwendet . Diese Reaktion zeigt eine dramatische Farbänderung und zielt darauf ab, verbesserte physikalische Eigenschaften wie ein niedrigeres Reduktionspotenzial und eine rotverschobene Absorption zu erreichen
Wirkmechanismus
Target of Action
It is known to be an antibacterial agent with strong activity against gram-positive bacteria .
Mode of Action
It is known to display antioxidant and radical scavenging activity , which suggests that it may interact with its targets by neutralizing harmful free radicals.
Biochemical Pathways
Given its antioxidant and radical scavenging activity , it may be involved in pathways related to oxidative stress and inflammation.
Result of Action
Given its known antibacterial and antioxidant activities , it can be inferred that it may help in reducing bacterial infections and oxidative stress at the cellular level.
Safety and Hazards
The compound has been classified with the GHS07 signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Biochemische Analyse
Biochemical Properties
3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a significant role in biochemical reactions due to its strong antibacterial activity against Gram-positive bacteria. It interacts with various enzymes and proteins, displaying antioxidant properties that help in scavenging free radicals. The compound’s interaction with these biomolecules helps in reducing oxidative stress and protecting cells from damage .
Cellular Effects
The effects of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell-cycle arrest, apoptosis, and oxidative stress in certain cell lines, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB pathway, which plays a crucial role in cell survival and apoptosis .
Metabolic Pathways
3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s antioxidant properties help in maintaining cellular redox balance and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability at target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting cells from oxidative stress .
Eigenschaften
IUPAC Name |
4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISRHCMPQROAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178867 | |
| Record name | Dipropofo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416-95-7 | |
| Record name | Dipropofo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropofo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPOFO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















